Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]-
CAS No.: 89525-07-5
Cat. No.: VC13505614
Molecular Formula: C12H16NO7P
Molecular Weight: 317.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89525-07-5 |
|---|---|
| Molecular Formula | C12H16NO7P |
| Molecular Weight | 317.23 g/mol |
| IUPAC Name | 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetic acid |
| Standard InChI | InChI=1S/C12H16NO7P/c1-18-21(17,19-2)10(11(14)15)13-12(16)20-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,16)(H,14,15) |
| Standard InChI Key | RTXDKVFNAOMDFV-UHFFFAOYSA-N |
| SMILES | COP(=O)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
| Canonical SMILES | COP(=O)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a central acetic acid backbone substituted with two functional groups:
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A dimethoxyphosphinyl group (), which confers phosphorylation reactivity.
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A [(phenylmethoxy)carbonyl]amino (Cbz-protected amino) group, enabling selective deprotection for further functionalization .
The SMILES representation (COP(=O)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC) and IUPAC name (2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetic acid) highlight its structural complexity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 317.23 g/mol | |
| CAS Registry Number | 89525-07-5 | |
| InChIKey | RTXDKVFNAOMDFV-UHFFFAOYSA-N |
Synthesis and Preparation
Synthetic Pathways
The compound is synthesized via Horner-Wadsworth-Emmons (HWE) reactions, leveraging its phosphonate moiety for carbon-carbon bond formation. A representative protocol involves:
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Condensation: Reacting a Cbz-protected glycine derivative with a dimethoxyphosphinylacetate precursor in dichloromethane (DCM) at 0°C .
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Catalytic Amination: Employing copper(I) iodide (CuI) and cesium acetate (CsOAc) in dimethyl sulfoxide (DMSO) at 30°C to facilitate intramolecular cyclization .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Phosphonate Formation | TMG, DCM, 0°C → rt | 90% | |
| Cyclization | CuI, CsOAc, DMSO, 30°C, 24h | 74–90% |
Applications in Organic Synthesis
Peptide Chemistry
The Cbz group serves as a temporary protecting group for amines, enabling selective deprotection under hydrogenolytic conditions. This property is pivotal in sequential peptide coupling strategies .
Phosphorus-Containing Compounds
The dimethoxyphosphinyl moiety facilitates phosphorylation reactions, making the compound a precursor for:
Research Findings and Advancements
Mechanistic Insights
Studies demonstrate that the CuI/CsOAc system enhances intramolecular amination efficiency by stabilizing reactive intermediates via coordination . This methodology tolerates acid- and base-sensitive functional groups, outperforming palladium-catalyzed alternatives in selectivity .
Total Synthesis Applications
The compound has been instrumental in synthesizing complex natural products:
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